molecular formula F2Mn<br>MnF2 B147984 Manganese fluoride CAS No. 7782-64-1

Manganese fluoride

Cat. No. B147984
CAS RN: 7782-64-1
M. Wt: 92.93485 g/mol
InChI Key: CTNMMTCXUUFYAP-UHFFFAOYSA-L
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Description

Manganese fluoride, referred to in various studies, is a compound that has garnered interest due to its applications in fields such as drug development, battery technology, and environmental science. The compound's utility stems from its unique chemical and physical properties, which have been explored through different synthesis methods and its role in various chemical reactions 10.

Synthesis Analysis

The synthesis of this compound has been approached through several methods. A notable example is the one-step solvothermal synthesis of nanostructured this compound, which uses ionic liquids as a fluorine source and manganese acetate as a manganese source . Another approach involves the use of manganese(III) in aqueous solutions with fluoride acting as a stabilizing ligand, leading to the formation of mixed-ligand fluoro complexes . These methods highlight the versatility of this compound synthesis, catering to specific structural and application requirements.

Molecular Structure Analysis

Molecular manganese fluorides have been the subject of quantum-chemical calculations and experimental studies, such as matrix-isolation techniques. These studies have led to the detection of new IR bands assigned to molecular MnFx species . Additionally, manganese(III) fluorophosphate frameworks have been synthesized, revealing chain, layer, and three-dimensional structures that exhibit Jahn-Teller distortion, a common feature in Mn(III) compounds .

Chemical Reactions Analysis

This compound participates in various chemical reactions, including the oxidative aliphatic C-H fluorination catalyzed by a manganese porphyrin complex . This reaction is significant for the selective fluorination of hydrocarbons, which is crucial in the pharmaceutical industry. Furthermore, the fluoride ion plays a role in stabilizing manganese(III) in aqueous media, facilitating the synthesis of mixed-ligand fluoro complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound have been extensively studied. For instance, its electrochemical performance as an anode material for lithium-ion batteries has been investigated, showing promising results for long cycle life applications . The adsorption properties of manganese carbonate towards fluoride have also been explored, indicating potential for environmental applications in water treatment . Additionally, the viability of manganese carbonyl fluorides has been theorized, suggesting that these compounds could be stable and potentially useful in various chemical processes .

Relevant Case Studies

Case studies have demonstrated the practical applications of this compound. In the realm of energy storage, nanostructured this compound has shown significant improvements in cycling performance when used as an anode material for lithium-ion batteries . In environmental science, manganese carbonate has been studied for its fluoride adsorption capabilities, offering a method for fluoride removal from water . These examples underscore the compound's versatility and potential for addressing real-world challenges.

Scientific Research Applications

1. Catalyzing Aliphatic C-H Fluorination

Manganese fluoride catalyzes alkyl fluorination by fluoride ion, beneficial in drug development. This process is facilitated under mild conditions, with a manganese porphyrin complex, and iodosylbenzene for oxidation. This method provides a convenient and mild approach for introducing fluorine into hydrocarbons, which is significant in creating fluorinated organic compounds for drug development (Liu et al., 2012).

2. Enhancing Coulometric Titration

Manganese(III) fluoride, in an electrolyte containing fluoride, enhances the current efficiency and extends the feasible range of current density in coulometric titration. This improvement is due to the formation of complexes between manganese(III) and fluoride (Katoh & Yoshimori, 1972).

3. Water Treatment and Fluoride Removal

This compound, particularly hydrous manganese oxide-coated alumina, has been used effectively for fluoride removal from water. This process is primarily achieved through ion-exchange, with optimum removal in a specific pH range. The efficiency of this compound in removing fluoride ions from water has implications for improving drinking water quality (Teng et al., 2009).

4. Studying Molecular Manganese Fluorides

Molecular manganese fluorides have been studied using quantum-chemical calculations and matrix-isolation techniques. This research provides insights into the Mn-F stretching region and contributes to the understanding of this compound complexes (Brosi et al., 2016).

Mechanism of Action

Target of Action

Manganese fluoride, also known as manganese(2+);difluoride, primarily targets dental tissues . It plays a significant role in the strengthening of tooth enamel and the prevention of dental caries .

Mode of Action

This compound interacts with its targets through a process known as remineralization . When fluoride is present in oral fluids (i.e., saliva), fluorapatite, rather than hydroxyapatite, forms during the remineralization process . Fluoride ions (F-) replace hydroxyl groups (OH–) in the formation of the apatite crystal lattice . In fact, the presence of fluoride increases the rate of remineralization .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the remineralization process of dental tissues . Fluoride ions replace hydroxyl groups in the apatite crystal lattice, forming fluorapatite . This process enhances the strength of dental tissues and increases their resistance to demineralization .

Pharmacokinetics

It is known that fluoride’s pharmacokinetics are primarily governed by ph and storage in bone . Hydrofluoric acid (HF) diffuses across cell membranes far more easily than fluoride ion .

Result of Action

The primary result of this compound’s action is the strengthening of dental tissues and the prevention of dental caries . By replacing hydroxyl groups in the apatite crystal lattice, fluoride increases the rate of remineralization and enhances the resistance of dental tissues to demineralization .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of fluoride in drinking water can contribute to the prevention of dental caries . Excessive fluoride in the environment can lead to dental and skeletal fluorosis . Therefore, the balance between the beneficial and harmful effects of fluoride is crucial.

Safety and Hazards

Manganese fluoride may cause respiratory irritation, is toxic if inhaled, causes serious eye irritation, causes skin irritation, and is harmful if swallowed . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

Manganese fluoride has great research value in the field of hybrid supercapacitors, and provides a new research direction for developing high-performance devices . In another study, it is predicted by density functional theory calculations that graphene-like novel ultra-thin phases of this compound crystals, that have nonlayered structures in their bulk form, can be stabilized by fluorination of manganese dichalcogenide crystals .

properties

IUPAC Name

manganese(2+);difluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2FH.Mn/h2*1H;/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTNMMTCXUUFYAP-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[F-].[F-].[Mn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

F2Mn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

92.93485 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7782-64-1
Record name Manganese fluoride (MnF2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7782-64-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name MANGANESE DIFLUORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XRA8Q11QP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: Can pressure and temperature affect the structure of MnF2?

A2: Yes, MnF2 exhibits polymorphism under high pressure and temperature. Studies have identified transitions to α-PbO2-type (Pbcn), P 4 ¯ 2 m, ZrO2-type (Pbcm), and SrI2-type (Pbca) structures with increasing pressure and temperature [].

Q2: What spectroscopic techniques are useful for characterizing MnF2?

A2: Several techniques are employed to study MnF2, including:

  • Powder X-ray Diffraction (XRD): Identifies crystal structure and phase transitions [, , ].
  • Raman Spectroscopy: Provides insights into vibrational modes and structural disorder. It’s sensitive to pressure-induced changes [, ].
  • High-Resolution Transmission Electron Microscopy (HRTEM): Visualizes morphology and structure at the nanoscale, aiding in understanding conversion mechanisms in battery applications [, ].
  • X-ray Photoelectron Spectroscopy (XPS): Analyzes elemental composition and chemical states, especially useful in studying lithiated and delithiated MnF2 electrodes [].

Q3: What are the potential applications of MnF2?

A3: MnF2 is investigated for its potential in:

  • Lithium-ion batteries: As a high-performance anode material due to its structural stability and low synthesis cost [, , , ].
  • Microwave ultrasonics: Exhibits unique elastic properties and undergoes a crystallographic phase transition at a specific temperature [].
  • Spintronics: Predicted to possess spin-polarized multiple Dirac cones, making it a potential candidate for next-generation spintronic devices [].

Q4: How does the morphology of MnF2 affect its performance in lithium-ion batteries?

A5: Nanostructured MnF2, such as nanorods [] and hierarchical dendritic structures [], demonstrate enhanced electrochemical performance compared to bulk MnF2. This improvement is attributed to shorter lithium diffusion pathways, efficient electron transport, and increased surface area for lithium interaction.

Q5: How does doping affect the properties of MnF2?

A5:

  • Oxygen doping in KxBa(1−x)/2MnF3 is theoretically predicted to enhance lithium-ion conductivity due to the formation of stronger ionic bonds between lithium and oxygen [].
  • Cobalt doping in TlMnF3 can tune the crystalline anisotropy of the material, offering control over its magnetic properties [].

Q6: Are there any environmental concerns related to MnF2?

A8: While MnF2 itself is not considered highly toxic, the production and disposal of MnF2-containing devices, such as batteries, require careful consideration to prevent potential environmental contamination from manganese. Research on recycling and waste management strategies for these materials is essential [].

Q7: How is computational chemistry used in MnF2 research?

A7: Computational methods, such as Density Functional Theory (DFT) calculations, are valuable tools for:

  • Predicting stable structures: DFT calculations predicted the possibility of stabilizing ultra-thin manganese fluoride structures by fluorinating manganese dichalcogenide crystals [].
  • Understanding electronic properties: Theoretical studies help elucidate the electronic band structure and predict properties like Dirac cone formation [].
  • Investigating doping effects: Simulations provide insights into the impact of doping on electronic conductivity and lithium-ion migration energy barriers [].

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